

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of REGN1908-1909

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AG-1909 |           |
| Cat. No.:            | B605001 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

REGN1908-1909 is an investigational therapeutic agent developed for the treatment of cat allergy. It is a 1:1 cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909.[1][2] These antibodies are designed to bind to distinct, non-overlapping epitopes of the major cat allergen, Fel d 1.[1] By neutralizing Fel d 1, REGN1908-1909 aims to prevent the initiation of the allergic cascade, thereby reducing the symptoms associated with cat allergy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of REGN1908-1909, based on data from preclinical and clinical studies.

### **Pharmacokinetics**

The pharmacokinetic profile of REGN1908-1909 has been characterized in clinical trials, demonstrating linear and dose-proportional kinetics.[1][2] Following subcutaneous administration, the two antibody components are absorbed and distributed, reaching maximum concentrations in the serum within approximately one week.

### **Quantitative Pharmacokinetic Data**



The following tables summarize the key pharmacokinetic parameters for REGN1908 and REGN1909 following a single subcutaneous administration in adults with cat allergy.

Table 1: Pharmacokinetic Parameters of REGN1908 Following Single Subcutaneous Administration[1][2]

| Dose of<br>REGN1908-1909 | Cmax (mg/L) | Tmax (days) | Terminal Half-life<br>(days) |
|--------------------------|-------------|-------------|------------------------------|
| 150 mg                   | 8.1         | 6.2 - 8.2   | ~30                          |
| 300 mg                   | 17.1        | 6.2 - 8.2   | ~30                          |
| 600 mg                   | 30.2        | 6.2 - 8.2   | ~30                          |

Table 2: Pharmacokinetic Parameters of REGN1909 Following Single Subcutaneous Administration[1][2]

| Dose of<br>REGN1908-1909 | Cmax (mg/L) | Tmax (days) | Terminal Half-life<br>(days) |
|--------------------------|-------------|-------------|------------------------------|
| 150 mg                   | 11.0        | 6.2 - 8.2   | ~21                          |
| 300 mg                   | 18.0        | 6.2 - 8.2   | ~21                          |
| 600 mg                   | 42.5        | 6.2 - 8.2   | ~21                          |

### **Pharmacodynamics**

The pharmacodynamic effects of REGN1908-1909 are directly linked to its mechanism of action: the neutralization of the Fel d 1 allergen. This leads to the inhibition of the early-phase allergic response and a reduction in clinical symptoms.

### **Mechanism of Action**

The binding of REGN1908 and REGN1909 to Fel d 1 prevents the allergen from cross-linking with IgE antibodies bound to the high-affinity IgE receptor (FcɛRI) on the surface of mast cells and basophils.[1] This inhibition of IgE-mediated signaling is the primary mechanism by which



REGN1908-1909 prevents the degranulation of these effector cells and the subsequent release of histamine and other inflammatory mediators.[1]



Click to download full resolution via product page

Caption: Mechanism of Action of REGN1908-1909.

### **Pharmacodynamic Effects**

Clinical and preclinical studies have demonstrated the following pharmacodynamic effects of REGN1908-1909:

- Inhibition of Allergic Symptoms: A single dose of REGN1908-1909 has been shown to reduce clinical symptoms in response to nasal provocation with cat allergen in cat-allergic subjects.[1]
- Suppression of Inflammatory Mediators: Treatment with REGN1908-1909 leads to the inhibition of Type 2 cytokines (IL-4, IL-5, IL-13) and chemokines (CCL17/TARC, CCL5/RANTES) in nasal fluid.[3][4]
- Reduction in Skin Prick Test Response: REGN1908-1909 treatment results in a reduction of the wheal and flare response to cat allergen in skin prick tests.[1]



# Experimental Protocols Pharmacokinetic Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

Serum concentrations of total REGN1908 and REGN1909 were measured using two independent, validated ELISAs.[1]

- Coating: Microtiter plates are coated with either a mouse anti-REGN1908 or anti-REGN1909 antibody, which serves as the capture reagent.
- Standard and Sample Addition: Known concentrations of REGN1908 or REGN1909 standards, quality controls, and subject serum samples are added to the wells.
- Detection: A biotinylated mouse anti-human IgG monoclonal antibody is added, followed by NeutrAvidin conjugated to horseradish peroxidase (HRP).
- Substrate Addition: A luminol-based substrate for peroxidase is added to generate a signal.
- Quantification: The intensity of the signal, which is proportional to the concentration of total REGN1908 or REGN1909, is measured, and concentrations are determined using a fourparameter logistic regression model.



Click to download full resolution via product page

**Caption:** ELISA protocol for REGN1908-1909.

## Pharmacodynamic Analysis: Passive Cutaneous Anaphylaxis (PCA) Mouse Model







The in vivo efficacy of REGN1908-1909 in inhibiting mast cell degranulation was assessed using a passive cutaneous anaphylaxis (PCA) mouse model.[1][5]

- Sensitization: Mice are sensitized by intradermal injection of Fel d 1-specific antisera into one ear and control antisera into the other.
- Treatment: Three days prior to challenge, mice are administered subcutaneous injections of REGN1908, REGN1909, a combination of REGN1908-1909, or a control IgG4 antibody.
- Challenge: Mice are challenged with an intravenous injection of Fel d 1 allergen along with Evans blue dye.
- Evaluation: The amount of Evans blue dye extravasation in the ear tissue, which is proportional to the extent of mast cell degranulation and vascular permeability, is quantified.





Click to download full resolution via product page

**Caption:** PCA mouse model workflow.

### Conclusion

REGN1908-1909 demonstrates a favorable pharmacokinetic profile with linear and dose-proportional kinetics. The pharmacodynamic effects are consistent with its mechanism of action, leading to the effective neutralization of the Fel d 1 allergen and the suppression of the allergic response. These findings support the ongoing clinical development of REGN1908-1909 as a potential therapeutic option for individuals with cat allergy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. REGN1908-1909 monoclonal antibodies block Fel d 1 in cat allergic subjects:
   Translational pharmacokinetics and pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 2. REGN1908-1909 monoclonal antibodies block Fel d 1 in cat allergic subjects: Translational pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Passive Prophylactic Administration with a Single Dose of Anti-Fel d 1 Monoclonal Antibodies REGN1908-1909 in Cat Allergen-induced Allergic Rhinitis: A Randomized, Double-Blind, Placebo-controlled Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of REGN1908-1909]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605001#pharmacokinetics-andpharmacodynamics-of-regn1908-1909]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com